The synthesis of substituted 1H-pyrazoles is well documented in the literature and typically involves the reaction of various precursors with hydrazine derivatives. Several methods and variations have been reported, allowing for the introduction of different substituents at specific positions on the pyrazole ring. [, , , , , , , , , , , , , , , , , , , , ]
Inhibition of blood coagulation factor Xa: 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423) and its analogs exhibit potent and selective inhibition of factor Xa, a key enzyme in the coagulation cascade. [, , , ]
Transient receptor potential canonical 3 (TRPC3) channel blockade: Ethyl-1-(4-(2,3,3-trichloroacrylamide)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Pyr3) acts as a selective TRPC3 channel blocker, inhibiting smooth muscle proliferation and preventing stent-induced arterial remodeling. []
Succinate dehydrogenase (SDH) inhibition: N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have been identified as potential SDH inhibitors, exhibiting antifungal activity. []
Monoamine oxidase B (MAO-B) inhibition: 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides have shown potent and selective MAO-B inhibition, leading to improved memory and cognition in rodent models. []
Antioxidant activity: 2-(5-Trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines exhibited promising antioxidant activity. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: